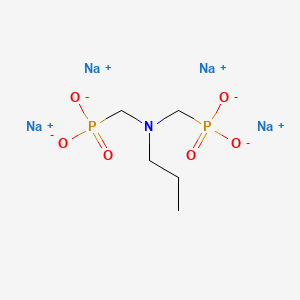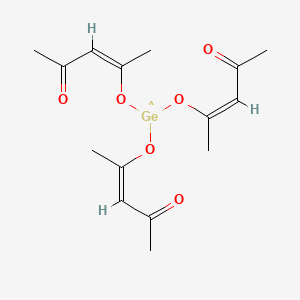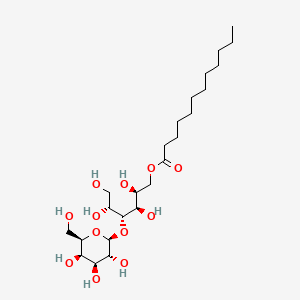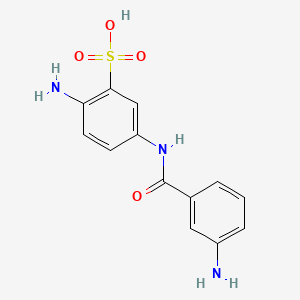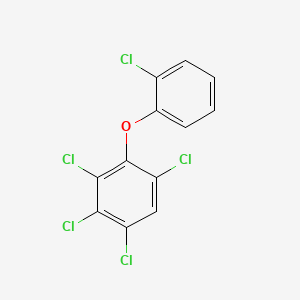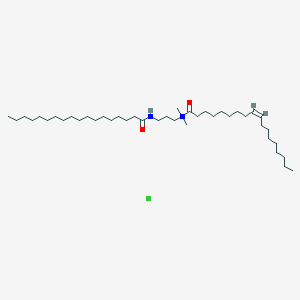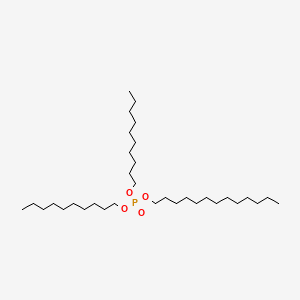
Didecyl tridecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecyl tridecyl phosphate is an organophosphorus compound that belongs to the class of phosphoric acid esters. It is characterized by the presence of both didecyl and tridecyl groups attached to the phosphate moiety. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of didecyl tridecyl phosphate typically involves the esterification of phosphoric acid with a mixture of didecyl and tridecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves the use of high-purity phosphoric acid and alcohols to ensure the quality of the final product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Didecyl tridecyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the alkyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Phosphoric acid and didecyl and tridecyl alcohols.
Oxidation: Phosphoric acid derivatives.
Substitution: Compounds with substituted alkyl groups.
Aplicaciones Científicas De Investigación
Didecyl tridecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an additive in pharmaceutical formulations.
Industry: Utilized as a flame retardant, plasticizer, and lubricant additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of didecyl tridecyl phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, affecting their function and activity. These interactions are mediated through the hydrophobic alkyl chains and the hydrophilic phosphate group, which enable the compound to modulate various cellular processes.
Comparación Con Compuestos Similares
Tridecyl phosphate: Similar in structure but contains only tridecyl groups.
Didecyl phosphate: Contains only didecyl groups.
Tritridecyl phosphate: Contains three tridecyl groups.
Uniqueness: Didecyl tridecyl phosphate is unique due to the presence of both didecyl and tridecyl groups, which confer distinct physicochemical properties. This combination allows for a broader range of applications compared to compounds with only one type of alkyl group. The mixed alkyl groups provide a balance of hydrophobicity and hydrophilicity, making it versatile in various chemical and industrial processes.
Propiedades
Fórmula molecular |
C33H69O4P |
|---|---|
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
didecyl tridecyl phosphate |
InChI |
InChI=1S/C33H69O4P/c1-4-7-10-13-16-19-20-21-24-27-30-33-37-38(34,35-31-28-25-22-17-14-11-8-5-2)36-32-29-26-23-18-15-12-9-6-3/h4-33H2,1-3H3 |
Clave InChI |
ZUXJFPLZRHIMQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOP(=O)(OCCCCCCCCCC)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium 5-[(4-amino-2-chlorophenyl)azo]salicylate](/img/structure/B12665880.png)

